molecular formula C28H35O10- B12351137 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

Cat. No.: B12351137
M. Wt: 531.6 g/mol
InChI Key: YTHKMAIVPFVDNU-AATRIKPKSA-M
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Description

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a derivative of andrographolide, a major bioactive component isolated from the medicinal plant Andrographis paniculata. This compound is known for its significant pharmacological properties, including anti-inflammatory, antiviral, and immunomodulatory effects . It is commonly used in the treatment of viral pneumonia and upper respiratory tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate typically involves the extraction of andrographolide from Andrographis paniculata. The andrographolide is then subjected to a reaction with succinic anhydride in the presence of pyridine to form the succinate ester . This reaction is followed by purification steps to isolate the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The compound is often produced as an injection or freeze-dried powder for medical use .

Chemical Reactions Analysis

Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the double bonds in the structure.

    Substitution: Substitution reactions can occur at the hydroxyl or succinate ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Comparison with Similar Compounds

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is unique compared to other similar compounds due to its specific pharmacological properties and applications. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Properties

Molecular Formula

C28H35O10-

Molecular Weight

531.6 g/mol

IUPAC Name

4-[[1-(3-carboxypropanoyloxymethyl)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoate

InChI

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/p-1/b6-5+

InChI Key

YTHKMAIVPFVDNU-AATRIKPKSA-M

Isomeric SMILES

CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-]

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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